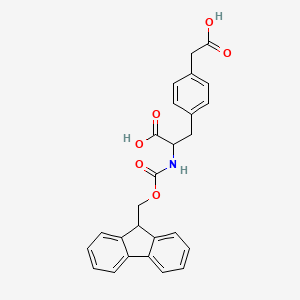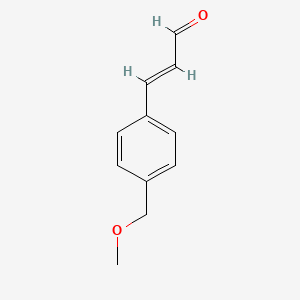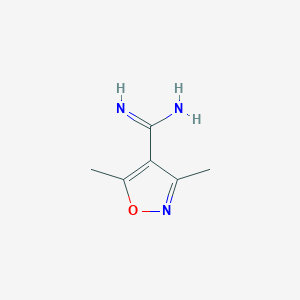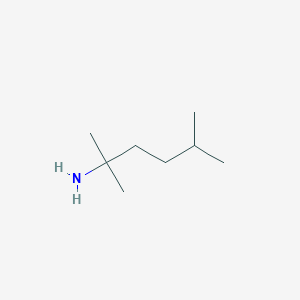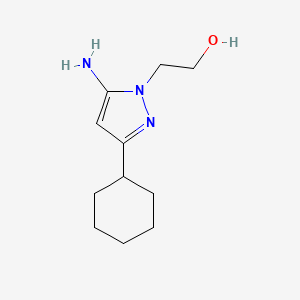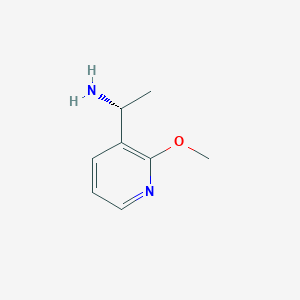
4-(3,4,5-Trifluorophenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trifluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amine . Another method involves the use of Grignard reagents, where 3,4,5-trifluorophenylmagnesium bromide reacts with butanone, followed by reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of immobilized transaminase enzymes has also been explored to enhance the efficiency and selectivity of the synthesis . These methods are designed to optimize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines .
Applications De Recherche Scientifique
4-(3,4,5-Trifluorophenyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-4), which plays a role in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: A DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with a different structural framework but similar therapeutic effects.
Uniqueness
4-(3,4,5-Trifluorophenyl)butan-1-amine is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-(3,4,5-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c11-8-5-7(3-1-2-4-14)6-9(12)10(8)13/h5-6H,1-4,14H2 |
Clé InChI |
OKJZZILSRNWJRC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



